Menadione epoxide

Catalog No.
S562802
CAS No.
15448-59-6
M.F
C11H8O3
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menadione epoxide

CAS Number

15448-59-6

Product Name

Menadione epoxide

IUPAC Name

1a-methyl-7aH-naphtho[2,3-b]oxirene-2,7-dione

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C11H8O3/c1-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14-11/h2-5,10H,1H3

InChI Key

NNUKDUBCRRYXDC-UHFFFAOYSA-N

SMILES

CC12C(O1)C(=O)C3=CC=CC=C3C2=O

Synonyms

2,3-epoxy-2,3-dihydro-2-methyl-1,4-naphthoquinone, menadione epoxide, menadione oxide, menadione-2,3-epoxide, NSC 65669, NSC-65669, vitamin K3 2,3-oxide

Canonical SMILES

CC12C(O1)C(=O)C3=CC=CC=C3C2=O

Menadione epoxide, also known as vitamin K3 epoxide, is a derivative of menadione, a synthetic form of vitamin K. It is characterized by the presence of an epoxide functional group, which introduces unique chemical properties. This compound plays a significant role in redox reactions and is involved in various biochemical processes. Menadione itself acts as a precursor for vitamin K-dependent proteins, which are crucial for blood coagulation and other physiological functions.

There is no well-established mechanism of action for menadione epoxide. While it can be converted to active vitamin K2 forms in the body [], its safety concerns have limited research in this area.

Studying Oxidative Stress and Cell Death

Menadione epoxide is a potent inducer of oxidative stress, a cellular state characterized by an imbalance between free radicals and antioxidants. This property makes it a valuable tool for researchers studying the mechanisms of oxidative stress-related diseases such as neurodegenerative disorders, cancer, and cardiovascular diseases []. By exposing cells to menadione epoxide, researchers can investigate the cellular response to oxidative stress, including the activation of antioxidant pathways and the initiation of cell death pathways [].

Investigating Cancer Cell Biology

Menadione epoxide has been shown to exhibit cytotoxic (cell-killing) effects on various cancer cell lines []. This makes it a potential candidate for studying cancer cell death mechanisms and identifying novel therapeutic targets. Researchers can use menadione epoxide to explore the specific pathways involved in cancer cell death induced by oxidative stress and evaluate the potential of targeting these pathways for cancer treatment [].

Understanding Mitochondrial Function

Menadione epoxide can specifically target the mitochondria, the energy-producing organelles in cells. This property allows researchers to study the role of mitochondria in various cellular processes, including energy metabolism, cell signaling, and cell death []. By investigating the effects of menadione epoxide on mitochondrial function, researchers can gain insights into the contribution of mitochondrial dysfunction to different diseases.

  • Epoxidation: The conversion of menadione to its epoxide form typically involves oxidation reactions using agents such as hydrogen peroxide. This reaction can yield various products depending on the conditions used .
  • Reduction: Menadione epoxide can be reduced back to menadione or further processed into hydroquinone forms, which are biologically active and serve as antioxidants .
  • Nucleophilic Attacks: The epoxide ring can be opened by nucleophiles, leading to the formation of diols. This reaction is significant in metabolic pathways where menadione epoxide interacts with biological molecules .

Menadione epoxide exhibits several biological activities:

  • Antioxidant Properties: It can act as a scavenger of reactive oxygen species, thereby protecting cells from oxidative stress .
  • Cofactor Role: Similar to menadione, it participates in the posttranslational modification of proteins through gamma-carboxylation, which is essential for the activity of certain clotting factors .
  • Enzyme Interactions: Menadione epoxide influences various cytochrome P450 enzymes involved in drug metabolism and the oxidative metabolism of xenobiotics .

Menadione epoxide can be synthesized through various methods:

  • Oxidation of Menadione: Utilizing oxidizing agents like hydrogen peroxide in the presence of catalysts leads to the formation of menadione epoxide from menadione. Specific conditions such as temperature and solvent choice significantly affect yield and selectivity .
  • Electrochemical Methods: These methods involve the use of electrochemical cells to oxidize menadione directly into its epoxide form, offering a potentially greener synthesis route .
  • Chemical Epoxidation: Direct chemical methods employing peracids or other oxidants can also yield menadione epoxide efficiently .

Menadione epoxide has various applications:

  • Pharmaceuticals: It is explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to generate reactive species that can induce apoptosis in malignant cells .
  • Nutritional Supplements: As a source of vitamin K activity, it is considered in dietary formulations aimed at enhancing coagulation and bone health .
  • Research Tool: It serves as a valuable compound in biochemical research, particularly in studies involving oxidative stress and metabolic pathways related to vitamin K .

Studies have shown that menadione epoxide interacts with several biological systems:

  • Cytochrome P450 Enzymes: It modulates the activity of various cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .
  • Reactive Oxygen Species Generation: The compound can participate in redox cycling that generates reactive oxygen species, influencing cellular signaling pathways related to stress responses .

Menadione epoxide shares similarities with several compounds but also possesses unique characteristics:

Compound NameStructure TypeUnique Features
MenadioneNaphthoquinonePrecursor for vitamin K; involved in blood coagulation.
Vitamin K1 (Phylloquinone)Natural naphthoquinoneNaturally occurring; primarily found in green leafy vegetables.
Vitamin K2 (Menaquinone)Series of naphthoquinonesSynthesized by gut bacteria; involved in bone health.
2-Methyl-1,4-naphthoquinoneMethylated derivativeKnown for its antioxidant properties; less studied than menadione.

Menadione epoxide's unique structure allows it to engage in specific reactions that differentiate it from these similar compounds, particularly regarding its reactivity and potential applications in therapy.

Oxidation of 2-Methylnaphthalene Derivatives

The oxidation of 2-methylnaphthalene (16) or its hydroxylated analog, 2-methylnaphthol (17), is a cornerstone method for menadione synthesis, which can be further functionalized to yield menadione epoxide.

Mechanistic Insights

Minisci et al. demonstrated that 2-methylnaphthol (17) undergoes bromination followed by hydrolysis when treated with 60% H₂O₂, H₂SO₄, and Br₂, yielding menadione (10) in 90% efficiency. The electrophilic bromination of the phenolic ring generates a brominated intermediate, which is subsequently hydrolyzed by H₂O₂ to form the quinone structure. This pathway minimizes byproducts like 6-methyl-1,4-naphthoquinone, a common issue in 2-methylnaphthalene oxidation.

Catalytic advancements include titanium- and niobium-based mesoporous materials (e.g., Ti-MMM-2, NbSBA-15), which enhance H₂O₂ utilization and selectivity under mild conditions (Table 1).

Table 1: Catalytic Oxidation of 2-Methylnaphthol to Menadione

CatalystOxidantConditionsYield (%)
Ti-MMM-230% H₂O₂MeCN, 80°C, 30 min78
NbSBA-15(2.2pH)30% H₂O₂MeCN, 75°C, 45 min97
FePcS-SiO₂t-BuOOHCH₂Cl₂, 80°C55

Demethylation of 2-Methyl-1,4-Dimethoxynaphthalene

Oxidative demethylation of 2-methyl-1,4-dimethoxynaphthalene (19) provides a direct route to menadione, which can be epoxidized.

Key Methods

  • Cobalt(III) Fluoride: Tomatsu et al. achieved 92% yield using CoF₃ in dioxane at 25°C.
  • Hypervalent Iodine Reagents: Phenyliodine bis(trifluoroacetate) (PIFA) in MeOH/H₂O selectively cleaves methyl ethers at room temperature.
  • Organoselenium Catalysts: Poly(bis-1,2-phenyl)diselenide with t-BuOOH at 80°C affords 90% yield via radical-mediated demethylation.

Demethylation proceeds through single-electron transfer (SET), generating a radical intermediate that abstracts hydrogen from the methoxy group, leading to quinone formation.

Electrochemical Synthesis from Menadiol

While direct electrochemical synthesis of menadione epoxide is less documented, menadiol (2-methyl-1,4-dihydroxynaphthalene) serves as a precursor. Oxidation at controlled potentials in aprotic solvents (e.g., acetonitrile) using Pt electrodes generates menadione, which can undergo epoxidation. Recent studies suggest that electrocatalytic epoxidation using O₂ or H₂O₂ as mediators could streamline this pathway.

Epoxidation Reactions in Synthetic Pathways

Epoxidation of menadione (10) is pivotal for producing menadione epoxide (2).

Heterogeneous Catalysis

The zeolite imidazolate framework ZIF-8 catalyzes menadione epoxidation with H₂O₂, achieving 89% yield at 60°C. The framework’s Lewis acidic Zn²⁺ sites activate the C=C bond, while its microporous structure stabilizes the transition state.

Patent Synthesis (EP2799426A1):

  • Epoxidation: Menadione (1) reacts with H₂O₂ (1.5 eq) in MeOH/H₂O (4:1) at 0°C, catalyzed by NaOH (0.5 eq), yielding epoxide (2) in 91.5% efficiency.
  • Acid-Catalyzed Ring Opening: Treating 2 with H₂SO₄ (96%) at RT produces hydroxynaphthoquinone (3), a precursor to aminaphtone.

Mechanism:

  • Step 1: Nucleophilic attack by HOO⁻ on menadione’s C3, forming an intermediate peroxide.
  • Step 2: Intramolecular cyclization eliminates H₂O, generating the epoxide.

Menadione epoxide demonstrates potent pro-apoptotic effects primarily through the generation of reactive oxygen species via redox cycling mechanisms. The compound undergoes one-electron reduction to form semiquinone radicals, which subsequently participate in futile redox cycling with molecular oxygen, leading to the production of superoxide anions, hydrogen peroxide, hydroxyl radicals, and hydroperoxyl radicals [1].
Real-time monitoring using ratiometric redox sensors has revealed that menadione treatment causes rapid and extensive oxidative stress in multiple subcellular compartments. In cytosolic compartments, menadione induces 74% oxidation of redox-sensitive green fluorescent protein within 15 minutes of treatment, compared to baseline levels of 20-30% oxidation. The mitochondrial matrix experiences even more severe oxidative stress, with 90% oxidation achieved within 20 minutes, significantly higher than the basal 55% oxidation level [2].

The protective effects of antioxidants provide compelling evidence for the reactive oxygen species-dependent nature of menadione epoxide-induced apoptosis. Cell death is significantly attenuated by N-acetyl cysteine and exogenous glutathione supplementation, both of which serve as cellular antioxidants. Furthermore, overexpression of catalase, which specifically degrades hydrogen peroxide, confers protection against menadione-induced cell death, whereas overexpression of superoxide dismutase does not provide similar protection [2].

The morphological hallmarks of apoptosis become evident following menadione epoxide treatment. Nuclear condensation and fragmentation, characteristic features of apoptotic cell death, are observed in cells treated with 25 μM and 50 μM menadione in a dose-dependent manner. The apoptotic changes are accompanied by loss of membrane integrity and uptake of nuclear stains, confirming the progression to cell death [3].

DNA Damage and Poly ADP-Ribose Polymerase 1 Activation Mechanisms

Menadione epoxide treatment triggers significant DNA damage responses characterized by the activation of poly ADP-ribose polymerase 1, a critical enzyme involved in DNA repair and cellular stress responses. The compound induces both single-strand and double-strand DNA breaks, which serve as recognition signals for poly ADP-ribose polymerase 1 recruitment and activation [3].
Quantitative analysis of poly ADP-ribose polymerase 1 activation reveals a dose-dependent response to menadione treatment. At 25 μM concentration, poly ADP-ribose polymerase 1 messenger RNA levels increase by 3.5-fold compared to control conditions. This activation is further enhanced at 50 μM menadione, resulting in a 4.5-fold increase in poly ADP-ribose polymerase 1 expression. The enzyme activation occurs rapidly, with poly ADP-ribose polymerase 1 being recruited to DNA damage sites with a half-life of approximately 1.6 seconds [3] [4].

The functional significance of poly ADP-ribose polymerase 1 activation in menadione-induced cell death is demonstrated through genetic deletion studies. Cells lacking poly ADP-ribose polymerase 1 show significant protection against menadione-induced cytotoxicity, indicating that this enzyme plays an essential role in mediating cell death pathways activated by the compound. The protective effect is observed despite the presence of multiple redundant cell death pathways, suggesting that poly ADP-ribose polymerase 1 serves as a common mediator [2].

The mechanism of poly ADP-ribose polymerase 1-mediated cell death involves excessive nicotinamide adenine dinucleotide consumption during the synthesis of poly ADP-ribose chains. This process leads to cellular nicotinamide adenine dinucleotide depletion, energy failure, and ultimately cell death. The enzyme's hyperactivation in response to extensive DNA damage creates a self-perpetuating cycle of cellular dysfunction [3] [2].

Cytotoxic Effects on Cancer Cell Lines (Glioma, Hepatocellular Carcinoma)

Menadione epoxide exhibits selective cytotoxic effects against various cancer cell lines, with particular efficacy demonstrated against glioma and hepatocellular carcinoma models. The compound shows preferential toxicity toward rapidly proliferating cancer cells while demonstrating reduced toxicity to normal cells, suggesting a therapeutic window for potential anticancer applications [5] [3].
In hepatocellular carcinoma models, menadione demonstrates significant cytotoxic activity against the rat H4IIE cell line with an IC50 value of 25 μM following 24-hour exposure. The compound induces morphological changes characteristic of cell death, including membrane blebbing and nuclear fragmentation. Cell viability decreases to 50.6% at the IC50 concentration, with further reductions to 25% at 50 μM concentrations [3].

Glioma cell lines show variable sensitivity to menadione treatment, with IC50 values ranging from 10-25 μM for the human DBTRG.05MG cell line following 72-hour exposure. The compound demonstrates age-dependent cytotoxicity, with enhanced effectiveness against rapidly dividing cells compared to slowly proliferating normal brain tissue. In tissue mini-units prepared from newborn rats, menadione inhibits ongoing DNA replication with an IC50 of approximately 10 μM, while 50 μM concentrations show no effect on adult tissue preparations [5].

The cytotoxic mechanisms involve mitochondrial dysfunction and membrane potential dissipation. Menadione treatment causes progressive mitochondrial depolarization, with mitochondrial membrane potential decreasing to 39% of initial values within 4 hours of treatment. This is accompanied by extensive mitochondrial fragmentation and fission, which are early and critical events in menadione-induced cell death. The combination of oxidative stress, mitochondrial dysfunction, and DNA damage creates a coordinated cellular response leading to apoptotic cell death [2] [5].

Immunomodulatory Effects in Experimental Arthritis Models

Menadione epoxide demonstrates significant immunomodulatory properties in experimental arthritis models, particularly in rabbit models of immune-induced arthritis. The compound exerts beneficial effects both histologically and biochemically, reducing inflammatory responses and joint damage associated with chronic inflammatory conditions [6] [7].

Treatment with menadione epoxide significantly reduces the activity of glucose-6-phosphate dehydrogenase in synovial lining cells of arthritic joints. This enzyme, which shows a four-fold elevation in both human rheumatoid arthritis and experimental rabbit arthritis models, is considered fundamental to the inflammatory process. Menadione epoxide treatment decreases this enzymatic activity toward normal levels, with a concomitant reduction in the degree of inflammation [7].

The compound also affects 6-phosphogluconolactonase activity in synovial tissues, suggesting interference with metabolic pathways associated with inflammation. This enzyme, part of the pentose phosphate pathway, is elevated in inflammatory conditions and contributes to the metabolic dysfunction observed in arthritic joints. Menadione epoxide treatment shows primary interference with lactonase activity, potentially disrupting the inflammatory cascade [6].

Histological examination of treated joints reveals marked improvement in inflammatory parameters. The reduction in synovial inflammation, decreased cellular infiltration, and preservation of joint architecture demonstrate the therapeutic potential of menadione epoxide in inflammatory arthritis. The beneficial effects are achieved through modulation of cellular metabolism in synovial lining cells, targeting the fundamental metabolic alterations that characterize chronic inflammatory joint disease [7] [6].

XLogP3

1.2

Other CAS

15448-59-6

Dates

Last modified: 04-14-2024

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